molecular formula C13H7F3N2 B7838053 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B7838053
M. Wt: 248.20 g/mol
InChI Key: ROEWLVDARPPKJR-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-bromopyridine with 3-(trifluoromethyl)benzonitrile under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 100°C for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. In materials science, the compound’s electronic properties can contribute to its function as a luminescent material or sensor .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    3-(Trifluoromethyl)benzonitrile: Lacks the pyridine ring, affecting its reactivity and applications.

    4-(Pyridin-4-yl)-3-(trifluoromethyl)benzaldehyde:

Uniqueness

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, including the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-pyridin-4-yl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)12-7-9(8-17)1-2-11(12)10-3-5-18-6-4-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEWLVDARPPKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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